molecular formula C20H22N2O6 B5314705 3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate

3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate

Cat. No.: B5314705
M. Wt: 386.4 g/mol
InChI Key: OVQSWMHPUUTOGZ-GHRIWEEISA-N
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Description

3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate is a complex organic compound featuring a furan ring, a methoxyphenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate typically involves multiple steps:

    Aldol Condensation: The initial step involves the aldol condensation of furan-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding enone.

    Amidation: The enone is then subjected to amidation with 2-amino-3-(4-methoxyphenyl)propanoic acid under acidic conditions to form the intermediate amide.

    Acetylation: Finally, the intermediate amide undergoes acetylation with acetic anhydride in the presence of a catalyst such as pyridine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    4-Methoxybenzaldehyde: Another precursor used in the initial aldol condensation step.

    2-Amino-3-(4-methoxyphenyl)propanoic acid: An intermediate in the synthesis.

Uniqueness

3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate is unique due to its combined structural features of a furan ring, a methoxyphenyl group, and an acetate ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-14(23)27-12-4-10-21-19(24)17(22-20(25)18-5-3-11-28-18)13-15-6-8-16(26-2)9-7-15/h3,5-9,11,13H,4,10,12H2,1-2H3,(H,21,24)(H,22,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQSWMHPUUTOGZ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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